molecular formula C8H9NO4S2 B1517995 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid CAS No. 575446-72-9

2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid

Cat. No.: B1517995
CAS No.: 575446-72-9
M. Wt: 247.3 g/mol
InChI Key: WSYWEZGFWBZGEL-UHFFFAOYSA-N
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Description

2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C8H9NO4S2. It is characterized by a sulfamoyl group attached to a phenyl ring, which is further connected to a sulfanyl group on an acetic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid typically involves the reaction of 4-sulfamoylphenyl chloride with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored and controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfonyl group.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the sulfamoyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The major product of oxidation is 2-[(4-sulfamoylphenyl)sulfonyl]acetic acid.

  • Reduction: The major product of reduction is 2-[(4-aminosulfonyl)phenyl]sulfanyl]acetic acid.

  • Substitution: The major products of substitution reactions depend on the nucleophile used and can include various amides, esters, or ethers.

Scientific Research Applications

2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group can act as a bioactive moiety, interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Sulfamethoxazole

  • Sulfisoxazole

  • Sulfadiazine

  • Sulfapyridine

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Properties

IUPAC Name

2-(4-sulfamoylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYWEZGFWBZGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656063
Record name [(4-Sulfamoylphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575446-72-9
Record name [(4-Sulfamoylphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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